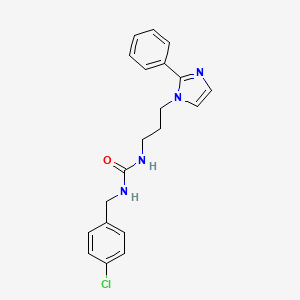

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Description

1-(4-Chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a urea derivative featuring a 4-chlorobenzyl group and a 2-phenylimidazole moiety linked via a propyl chain. Its structure combines aromatic, heterocyclic, and urea functionalities, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring dual hydrogen-bonding (urea) and aromatic interactions (imidazole and chlorobenzyl groups).

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O/c21-18-9-7-16(8-10-18)15-24-20(26)23-11-4-13-25-14-12-22-19(25)17-5-2-1-3-6-17/h1-3,5-10,12,14H,4,11,13,15H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTOSEYKJOMNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves the following steps:

Formation of the Imidazole Derivative: The imidazole ring is synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

Alkylation: The imidazole derivative is then alkylated with a suitable halide to introduce the propyl chain.

Urea Formation: The final step involves the reaction of the alkylated imidazole with 4-chlorobenzyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Anticancer Properties

1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been investigated for its potential anticancer effects. Studies indicate that imidazole derivatives exhibit cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain urea derivatives, including this compound, inhibited the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with microbial targets, potentially leading to bactericidal effects.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results suggest that 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea may be effective against common pathogens .

Mechanistic Insights

Research indicates that the imidazole ring in the compound plays a crucial role in its biological activity. Imidazole derivatives have been reported to interact with biological macromolecules, influencing enzyme activities and cellular signaling pathways.

Case Study : A detailed investigation into the interaction of imidazole derivatives with cytochrome P450 enzymes revealed that these compounds could serve as selective inhibitors, impacting drug metabolism and efficacy .

Applications in Coordination Chemistry

Beyond biological applications, this compound can also act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes can exhibit unique properties useful in catalysis and material science.

Data Table: Coordination Complexes

| Metal Ion | Complex Stability Constant (log K) |

|---|---|

| Copper(II) | 5.12 |

| Nickel(II) | 4.89 |

| Cobalt(II) | 5.00 |

These stability constants indicate a strong interaction between the compound and metal ions, suggesting potential applications in catalysis and sensor development .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which could be part of its mechanism in catalysis or biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analogues:

The compound shares structural motifs with urea-based and imidazole-containing derivatives reported in the literature. Below is a comparative analysis:

Key Observations:

- Substituent Bulkiness: The target compound’s 4-chlorobenzyl and 2-phenylimidazole groups confer higher molecular weight (393.86 g/mol) compared to simpler ethyl-pyrazole ureas (9a/b: 285.35 g/mol).

- Aromatic vs. Heterocyclic Moieties: Unlike S24, which incorporates a purine ring (a bicyclic nitrogenous base), the target compound uses a monocyclic imidazole. This difference may alter binding specificity in biological targets, as purines often engage in π-stacking or hydrogen-bonding interactions .

- Chlorine Substituent: The 4-chloro group on the benzyl ring may enhance electronic withdrawal, affecting urea’s hydrogen-bonding capacity and stability compared to non-halogenated analogs .

Physicochemical Properties

Infrared (IR) and NMR Spectral Features:

- Urea Group : All urea derivatives exhibit characteristic IR peaks for N–H (≈3300 cm⁻¹) and C=O (≈1650 cm⁻¹) stretches. The target compound’s 4-chlorobenzyl group would show C–Cl stretching near 750 cm⁻¹, distinct from methyl or ethyl groups in 9a/b .

- ¹H NMR : The 2-phenylimidazole propyl chain would display resonances for aromatic protons (δ 7.2–8.1 ppm) and imidazole N–CH₂– (δ 4.0–4.5 ppm), differing from S24’s purine-related signals (e.g., cyclohexylmethoxy protons at δ 1.0–2.5 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, and how can intermediates be optimized?

- Methodology : A multi-step synthesis is typical for urea derivatives. First, prepare the imidazole-propylamine intermediate via nucleophilic substitution of 2-phenylimidazole with 1-bromo-3-chloropropane, followed by amination. Next, couple this with 4-chlorobenzyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Intermediate purity is critical; use column chromatography (gradient elution) or recrystallization (ethanol/water) for optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, urea NH signals at δ 6.8–7.2 ppm).

- FTIR : Urea C=O stretch (~1640–1680 cm⁻¹) and imidazole C=N (~1510 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion accuracy (e.g., [M+H]⁺ calculated for C₂₀H₂₀ClN₅O: 394.13).

Cross-reference with crystallographic data (e.g., X-ray diffraction ) resolves ambiguities.

Q. How can solubility and stability be assessed for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm for imidazole).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the urea moiety is a key degradation pathway; adjust buffer pH (5.0–7.4) to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the urea’s hydrogen-bonding capacity and the imidazole’s π-π stacking.

- QSAR : Build regression models (e.g., partial least squares) using descriptors like logP, polar surface area, and Hammett constants. Validate with in vitro IC₅₀ data to prioritize derivatives .

Q. What experimental strategies resolve contradictions in biological activity data across cell lines?

- Methodology :

- Dose-Response Curves : Use Hill slope analysis to compare potency (EC₅₀) in different cell models (e.g., HEK293 vs. HepG2).

- Metabolic Profiling : LC-MS/MS identifies metabolite interference (e.g., CYP450-mediated oxidation of the benzyl group).

- Pathway Enrichment : RNA-seq or phosphoproteomics can reveal cell-specific target modulation .

Q. How can reaction engineering improve yield in scaled-up synthesis?

- Methodology :

- DoE (Design of Experiments) : Apply a Box-Behnken design to optimize temperature, solvent ratio (e.g., THF/H₂O), and catalyst loading (e.g., triethylamine).

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for the urea coupling step, reducing side products (e.g., symmetrical biuret formation) .

Q. What crystallographic insights explain conformational flexibility in the solid state?

- Methodology : Single-crystal X-ray diffraction (100 K) reveals torsional angles between the benzyl and imidazole moieties. Compare with DFT-optimized gas-phase structures (B3LYP/6-31G*) to assess lattice stabilization via CH-π or van der Waals interactions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodology :

- Free Energy Perturbation (FEP) : Refine docking poses by simulating ligand-protein hydration effects.

- Alchemical Binding Assays : Use ITC (isothermal titration calorimetry) to measure ΔH and ΔS, reconciling entropy/enthalpy trade-offs missed in silico .

Q. What statistical methods are appropriate for analyzing high-throughput screening data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.